molecular formula C7H3Cl2FO3 B8790344 3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid CAS No. 189283-53-2

3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid

Cat. No. B8790344
M. Wt: 225.00 g/mol
InChI Key: ZPXZUKPRQRBTQR-UHFFFAOYSA-N
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Patent
US06166246

Procedure details

2.27 g (0.01 mole) of 3,5-dichloro-2,4-difluorobenzoic acid, 1.62 g (0.04 mole) of powdery 99% sodium hydroxide and 20 ml of 1-methyl-2-pyrrolidone were fed into a 100-ml four-necked flask provided with a thermometer, a stirrer and a reflux condenser. The mixture was stirred at 130° C. for 2 hours to give rise to a reaction. Then, the same post-treatment as in Example 2 was conducted to obtain 2.07 g of 3,5-dichloro-4-fluorosalicylic acid. The isolated yield was 91.4% relative to the 3,5-dichloro-2,4-difluorobenzoic acid used.
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](F)=[C:4]([CH:8]=[C:9]([Cl:12])[C:10]=1[F:11])[C:5]([OH:7])=[O:6].[OH-:14].[Na+]>CN1CCCC1=O>[Cl:1][C:2]1[C:10]([F:11])=[C:9]([Cl:12])[CH:8]=[C:4]([C:5]([OH:7])=[O:6])[C:3]=1[OH:14] |f:1.2|

Inputs

Step One
Name
Quantity
2.27 g
Type
reactant
Smiles
ClC=1C(=C(C(=O)O)C=C(C1F)Cl)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 130° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with a thermometer, a stirrer and a reflux condenser
CUSTOM
Type
CUSTOM
Details
to give rise
CUSTOM
Type
CUSTOM
Details
to a reaction

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C(C(=O)O)=CC(=C1F)Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.07 g
YIELD: PERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.